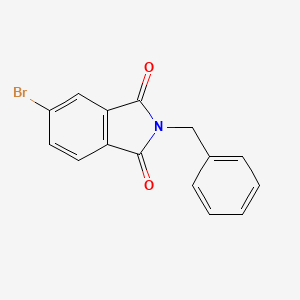

2-Benzyl-5-bromoisoindoline-1,3-dione

Vue d'ensemble

Description

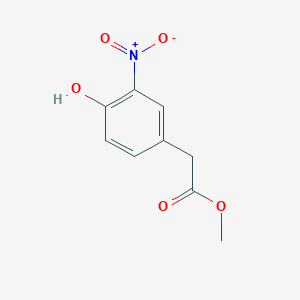

2-Benzyl-5-bromoisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline diones, which are known for their interesting biological activities and their use as intermediates in the synthesis of various pharmacophores and alkaloids . The compound is characterized by the presence of a benzyl group attached to the isoindoline ring and a bromine atom at the

Applications De Recherche Scientifique

New Chemosensor Systems

2-Benzyl-5-bromoisoindoline-1,3-dione derivatives exhibit remarkable properties in chemosensory systems. The compound, when reacted with ethylenediamine and hydrazine, forms various functional groups like imines, amines, thioureas, and hydrazones. These derivatives demonstrate high selectivity in the chemosensory detection of anions, hinting at potential applications in chemical sensing technologies (Tolpygin et al., 2012).

Synthesis and Pharmaceutical Applications

Copper(II)-Catalyzed Synthesis of Derivatives

The compound plays a crucial role in the synthesis of benzo[f]pyrido[1,2-a]indole-6,11-diones via copper(II)-catalyzed reactions. This synthesis involves sp(2)-C-H difunctionalization followed by intramolecular cyclization and oxidative aromatization, indicating the compound's significance in complex organic synthesis and potential pharmaceutical applications (Liu & Sun, 2012).

Material Science and Gel Formation

Solvation and Gel Formation in Imide Derivatives

Solvation effects of 2-Benzyl-5-bromoisoindoline-1,3-dione derivatives influence reaction paths and result in gel formation under specific conditions. The compound's behavior in mixed solvents like DMSO and water, leading to the formation of gels and crystalline solvates, suggests its potential utility in material science, particularly in designing responsive materials (Singh & Baruah, 2008).

Biochemical and Antimicrobial Applications

Anti-Alzheimer Agents

Derivatives of 2-Benzyl-5-bromoisoindoline-1,3-dione have been investigated for their potential as disease-modifying multifunctional anti-Alzheimer agents. These derivatives exhibit inhibitory activities against key enzymes like acetylcholinesterase, β-secretase, and Aβ-aggregation, positioning them as significant compounds in the search for Alzheimer’s disease treatments (Panek et al., 2018).

HPPD Inhibitors in Herbicides

The hybrid structure of 2-Benzyl-5-bromoisoindoline-1,3-dione with pyrazole has shown promising results as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These inhibitors are crucial in developing herbicides for weed control, highlighting the compound's agricultural importance (He et al., 2019).

Safety and Hazards

The safety data sheet for 2-Benzyl-5-bromoisoindoline-1,3-dione indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the chemical should be collected and disposed of in suitable and closed containers .

Propriétés

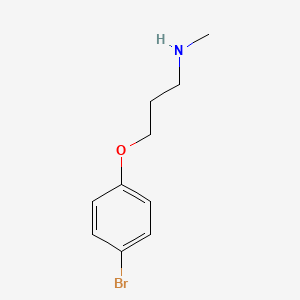

IUPAC Name |

2-benzyl-5-bromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-6-7-12-13(8-11)15(19)17(14(12)18)9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOGZPQVJLPGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367355 | |

| Record name | 2-Benzyl-5-bromo-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-5-bromoisoindoline-1,3-dione | |

CAS RN |

82104-06-1 | |

| Record name | 2-Benzyl-5-bromo-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

acetate](/img/structure/B1332300.png)